BenchChemオンラインストアへようこそ!

1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

Lipophilicity QSAR Pharmacokinetics

1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (CAS 63695-48-7, MF C₁₀H₆ClF₃N₂O, MW 262.62) is a 5-pyrazolone featuring a 4-chlorophenyl substituent at N1 and a trifluoromethyl group at C3. The compound exists predominantly as the 5-keto tautomer (2,4-dihydro-3H-pyrazol-3-one), distinguishing it from fully aromatic pyrazole analogs.

Molecular Formula C10H6ClF3N2O
Molecular Weight 262.62
CAS No. 63695-48-7
Cat. No. B2735615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
CAS63695-48-7
Molecular FormulaC10H6ClF3N2O
Molecular Weight262.62
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=CC=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C10H6ClF3N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2
InChIKeyVYCNIYYTYDWCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (CAS 63695-48-7): Core Scaffold Identity for Sourcing and Differentiation


1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (CAS 63695-48-7, MF C₁₀H₆ClF₃N₂O, MW 262.62) is a 5-pyrazolone featuring a 4-chlorophenyl substituent at N1 and a trifluoromethyl group at C3 . The compound exists predominantly as the 5-keto tautomer (2,4-dihydro-3H-pyrazol-3-one), distinguishing it from fully aromatic pyrazole analogs . Its computed LogP of 2.50 and polar surface area (PSA) of 32.67 Ų position it as a moderately lipophilic heterocyclic building block suitable for further functionalization at the C4 methylene site, which is a key point of divergence from regioisomeric 3-CF₃/5-aryl pyrazoles and from non-halogenated pyrazolone congeners.

Why Generic Substitution of 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one with Positional Isomers or De-methyl Analogs Introduces Uncontrolled Variables


Procuring a chlorophenyl-trifluoromethyl pyrazolone based solely on molecular formula or fragment similarity introduces uncontrolled variables in reactivity, physicochemical property, and pharmacological profile. The 4-chloro versus 3-chloro positional isomerism alters LogP by approximately 0.2–0.5 units and modulates metabolic stability through differential CYP450 susceptibility . The C4 methylene group in the 5-pyrazolone tautomer provides a nucleophilic site for condensation and alkylation that is absent in the fully aromatic pyrazole regioisomer . Furthermore, the 3-CF₃ regioisomer exhibits a distinct electronic distribution at the pyrazolone ring compared to 5-CF₃ congeners, as evidenced by differing ¹⁹F NMR chemical shifts and divergent biological activity profiles observed in molluscicidal and anti-inflammatory series [1][2]. These differences preclude simple interchange of analogs without re-optimization of synthetic routes or biological assays.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one


LogP-Driven Differentiation: 4-Chloro vs. 3-Chloro Positional Isomer

The target compound (4-chloro isomer) exhibits a computed LogP of 2.50 . The regioisomeric 3-chloro analog (CAS 874766-68-4) displays a distinct InChI and is expected to have a measurably different LogP (approximately 2.20–2.40 based on fragment-based calculation differences for meta- vs. para-chloro substitution) . This LogP difference of ≥0.1–0.3 units is sufficient to alter Caco-2 permeability predictions and HPLC retention times, providing a quantifiable basis for selecting the 4-chloro congener when higher lipophilicity is required for membrane penetration or extraction efficiency.

Lipophilicity QSAR Pharmacokinetics

PSA-Based Differentiation: Hydrogen-Bonding Capacity vs. Pyrazole Analog

The target pyrazolone has a computed PSA of 32.67 Ų contributed by the carbonyl oxygen and the azo nitrogen atoms . The corresponding pyrazole analog (1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, CAS 142623-90-3, MF C₁₀H₆ClF₃N₂, MW 246.62) lacks the carbonyl group, resulting in a lower PSA (estimated ~17–22 Ų) and the absence of a hydrogen-bond acceptor at the 5-position . This quantitative PSA difference (ΔPSA ≈ 10–15 Ų) alters solubility profiles and protein-binding interactions, directly impacting both purification strategy (normal-phase vs. reverse-phase chromatography) and biological target engagement.

Polar surface area Drug-likeness Scaffold selection

Regioisomeric Differentiation: 3-CF₃ vs. 5-CF₃ Pyrazolone – Electronic and Biological Divergence

The target compound bears the CF₃ group at C3, whereas the molluscicidal series reported by Maaroof et al. (2025) places CF₃ at C5 of the pyrazolone ring [1]. In that series, the most potent 5-CF₃-phenylpyrazolone (compound 16) achieved an LC₅₀ of 0.58 mg/mL against M. cartusiana snails, a 3.9-fold improvement over methomyl (LC₅₀ = 2.28 mg/mL) [1]. The 3-CF₃ regioisomer was not tested in this assay; however, DFT calculations and ¹⁹F NMR chemical shift differences between 3-CF₃ and 5-CF₃ pyrazolones indicate distinct electron density distributions at the pyrazolone ring that are predicted to modulate target binding [2]. This regioisomeric divergence means that activity data from 5-CF₃ analogs cannot be extrapolated to the 3-CF₃ compound without experimental validation, establishing the target compound as a distinct chemical entity requiring independent characterization.

Regioisomerism SAR Molluscicidal activity

Purity Specifications: Interchangeability Risk Between Supplier Grades

Commercially available batches of CAS 63695-48-7 exhibit a purity range of 95% to 98% depending on supplier. AKSci offers the compound at 95% purity , while Leyan provides a 98% purity grade . The 3% absolute purity difference (95% vs. 98%) corresponds to a relative impurity burden that is 2.5-fold higher in the 95% grade. For reactions where the C4 methylene group undergoes condensation (e.g., Knoevenagel, Mannich), impurities in the lower-purity grade may include unreacted starting materials (4-chlorobenzaldehyde or trifluoromethyl hydrazine derivatives) that can act as competing nucleophiles, reducing yield and complicating purification. Researchers must specify the minimum acceptable purity based on the sensitivity of their downstream chemistry.

Purity Quality control Procurement specification

Synthetic Utility: C4 Methylene Reactivity Differentiates from Fully Substituted Analogs

The unsubstituted C4 methylene group (CH₂) in the target compound is the critical reactive handle for downstream diversification. In contrast, the 4-arylidene derivative 1-(4-chlorophenyl)-4-(3,4-dimethoxybenzylidene)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (PubChem CID, no CAS assigned) [1] has the C4 position blocked, precluding further condensation. The CH₂ moiety enables Knoevenagel condensation with aldehydes, Mannich reactions, diazo coupling, and oxidative C–H functionalization, making the unsubstituted compound a versatile entry point to libraries of 4-substituted-3-CF₃-pyrazolones. This reactivity is absent in the 4,4-disubstituted or fully aromatic pyrazole analogs, establishing CAS 63695-48-7 as the preferred starting material for SAR exploration at the C4 vector.

Synthetic building block Knoevenagel condensation C-H functionalization

Class-Level Anti-Inflammatory Potential: 4-Chlorophenyl Pyrazolone Scaffold Activity

A series of 1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one derivatives (with varying 2,3,4-substituents) were evaluated for anti-inflammatory activity in the carrageenan-induced rat paw edema model [1]. Among these, compound 6b demonstrated the highest anti-inflammatory efficacy, and the series overall displayed balanced COX-1/COX-2 inhibition without selectivity [1]. The target compound (3-CF₃, 4-unsubstituted) was not directly tested in this study, but the 4-chlorophenyl-pyrazolone core is shared, and the CF₃ substitution at C3 is expected to enhance metabolic stability relative to the alkyl-substituted congeners tested [2]. This class-level evidence supports selection of the target compound for anti-inflammatory SAR programs where the CF₃ group is hypothesized to improve pharmacokinetic half-life over methyl or isopropyl analogs. Quantitative extrapolation from tested analogs requires independent experimental confirmation.

Anti-inflammatory COX inhibition Pyrazolone SAR

Optimal Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one


Medicinal Chemistry: 3-CF₃ Pyrazolone Core for Metabolic Stability-Focused Lead Optimization

Based on the established metabolic stability advantage of N-trifluoromethylpyrazole pharmacophores [1], this compound serves as a core scaffold for medicinal chemistry programs targeting kinases, COX enzymes, or antiviral nucleoside analogs where the 3-CF₃ group is expected to resist oxidative metabolism. The unsubstituted C4 methylene enables parallel library synthesis via Knoevenagel condensation with diverse aldehydes, supporting SAR exploration. Researchers should select the 98% purity grade to minimize aldehyde-competitive impurities during condensation reactions .

Agrochemical Discovery: Molluscicide Lead Generation via Regioisomeric SAR

The recent demonstration that 5-CF₃-phenylpyrazolones exhibit potent molluscicidal activity (LC₅₀ = 0.58 mg/mL, 3.9× more potent than methomyl) [2] establishes the pyrazolone scaffold as a valid agrochemical pharmacophore. The 3-CF₃ regioisomer (target compound) represents the logical next step in regioisomeric SAR to probe whether CF₃ position alters potency or selectivity. Procurement of the 3-CF₃ compound enables direct comparative lethality and enzyme inhibition (AChE, ALT, AST) assays against the published 5-CF₃ series.

Synthetic Methodology Development: Electrochemical C–H Functionalization Substrate

Recent electrochemical methods for pyrazolone synthesis employ CF₃SO₂Na as a trifluoromethyl source in a radical cascade process [3]. The target compound, with its unsubstituted C4 position, serves as a model substrate for developing oxidative C–H trifluoromethylation, allylation, or arylation methodologies. The distinct LogP (2.50) facilitates reaction monitoring by reverse-phase HPLC and extraction efficiency tracking, making it a convenient benchmark substrate for reaction optimization studies.

Analytical Reference Standard: Chromatographic Method Development for Chlorophenyl-CF₃ Heterocycles

With a well-defined LogP (2.50) and PSA (32.67 Ų) , the compound is suitable as a system suitability standard for reverse-phase HPLC method development targeting halogenated, trifluoromethylated heterocycles. Its distinct UV chromophore (4-chlorophenyl-pyrazolone) enables detection at 254 nm with good sensitivity. The availability of both 95% and 98% grades allows calibration of peak purity thresholds and impurity profiling protocols.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.